(4-Bromo-3-methoxy-benzyl)-hydrazine

Catalog No.
S12909135
CAS No.
887595-20-2
M.F
C8H11BrN2O
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3-methoxy-benzyl)-hydrazine

CAS Number

887595-20-2

Product Name

(4-Bromo-3-methoxy-benzyl)-hydrazine

IUPAC Name

(4-bromo-3-methoxyphenyl)methylhydrazine

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C8H11BrN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

LQQNCYHTCPOEMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)Br

(4-Bromo-3-methoxy-benzyl)-hydrazine is an organic compound characterized by its unique structure, which includes a hydrazine functional group attached to a benzyl moiety that is further substituted with a bromine and a methoxy group. Its molecular formula is C10H12BrN3OC_{10}H_{12}BrN_{3}O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound exhibits interesting chemical properties due to the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group.

The reactivity of (4-Bromo-3-methoxy-benzyl)-hydrazine can be attributed to both its hydrazine and aromatic components. Key reactions include:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones. For instance, reacting with aldehydes or ketones leads to the formation of corresponding hydrazones.
  • Diazotization: The compound can undergo diazotization reactions when treated with nitrous acid, leading to various derivatives that may have enhanced biological activity.
  • Substitution Reactions: The bromine atom on the benzyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that (4-Bromo-3-methoxy-benzyl)-hydrazine may exhibit various biological activities, particularly in anticancer research. Compounds containing hydrazine moieties have been noted for their potential cytotoxic effects against different cancer cell lines. Studies have shown that derivatives of hydrazines can inhibit tumor growth and exhibit antitumor properties, although specific data on this compound's activity may still require further investigation .

Several methods exist for synthesizing (4-Bromo-3-methoxy-benzyl)-hydrazine:

  • Direct Condensation: The compound can be synthesized by condensing 4-bromo-3-methoxybenzaldehyde with hydrazine hydrate in an alcohol solvent (e.g., ethanol) under reflux conditions. This method typically yields high purity products after recrystallization .
  • Aryl Substitution: Starting from 4-bromo-3-methoxybenzyl chloride, treatment with hydrazine can also yield the desired hydrazine derivative through nucleophilic substitution reactions .
  • Functional Group Manipulation: Various synthetic routes may involve modifying existing compounds containing similar functional groups to introduce the hydrazine moiety .

(4-Bromo-3-methoxy-benzyl)-hydrazine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents.
  • Chemical Research: The compound can be used in synthetic organic chemistry as an intermediate for synthesizing more complex molecules.
  • Material Science: Its unique properties may lend themselves to applications in materials science, particularly in developing polymers or other materials with specific functionalities.

Interaction studies involving (4-Bromo-3-methoxy-benzyl)-hydrazine are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it may interact with various biological targets, including enzymes involved in cancer metabolism. Further research into its binding affinities and mechanisms of action is essential for elucidating its therapeutic potential.

Several compounds share structural similarities with (4-Bromo-3-methoxy-benzyl)-hydrazine, including:

Compound NameStructureUnique Features
4-Amino-3-methoxybenzylhydrazineContains an amino group instead of brominePotentially higher reactivity due to amino group
4-Fluoro-3-methoxybenzylhydrazineFluorinated versionIncreased electronegativity may alter reactivity
4-Chloro-3-methoxybenzylhydrazineChlorinated derivativeDifferent electronic properties compared to bromine
4-Iodo-3-methoxybenzylhydrazineIodinated variantMay exhibit unique biological activities due to iodine

These compounds highlight the uniqueness of (4-Bromo-3-methoxy-benzyl)-hydrazine through variations in halogen substitution and functional groups, which can significantly influence their chemical behavior and biological activity.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

230.00548 g/mol

Monoisotopic Mass

230.00548 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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